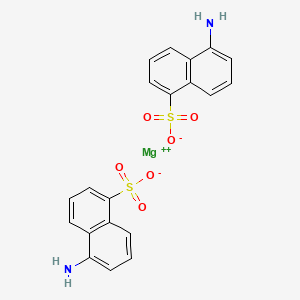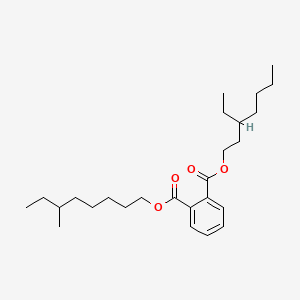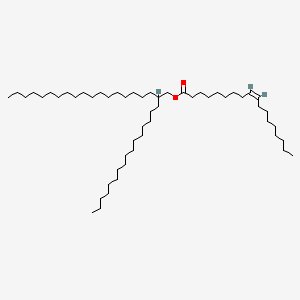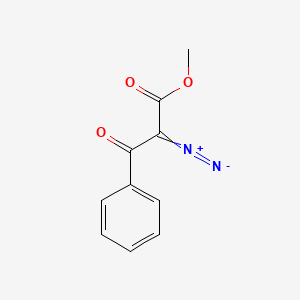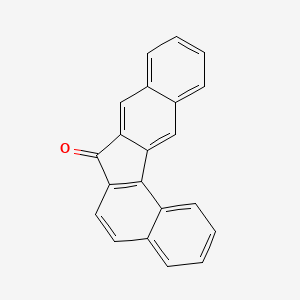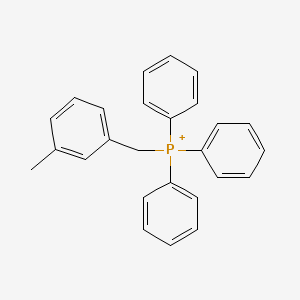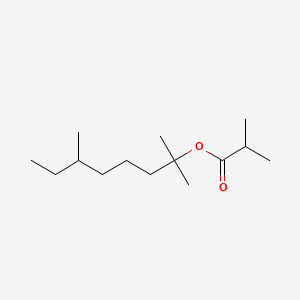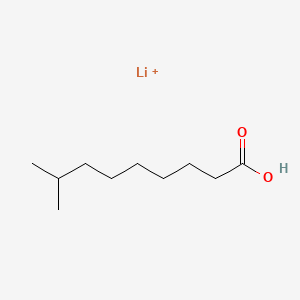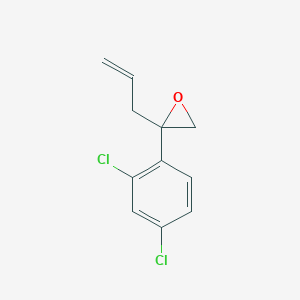![molecular formula C11H18O2 B12653847 9-Methyl-1-oxaspiro[5.5]undecan-2-one CAS No. 94291-43-7](/img/structure/B12653847.png)
9-Methyl-1-oxaspiro[5.5]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9-Méthyl-1-oxaspiro[5.5]undécan-2-one est un composé chimique avec la formule moléculaire C11H18O2 et une masse moléculaire de 182,26 g/mol . Elle est caractérisée par une structure spirocyclique, qui comprend un noyau spiro[5.5]undécane avec un cycle oxaspiro et un groupe méthyle à la 9ème position
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 9-Méthyl-1-oxaspiro[5.5]undécan-2-one implique généralement la formation de la structure spirocyclique par le biais de réactions de cyclisation. Une méthode courante implique la réaction d'un précurseur approprié avec un réactif qui induit la cyclisation, tel qu'un acide ou une base . Les conditions de réaction, y compris la température et le solvant, peuvent varier en fonction de la voie de synthèse spécifique choisie.
Méthodes de production industrielle
La production industrielle de la 9-Méthyl-1-oxaspiro[5.5]undécan-2-one peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler avec précision les paramètres de réaction .
Analyse Des Réactions Chimiques
Types de réactions
La 9-Méthyl-1-oxaspiro[5.5]undécan-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle oxaspiro en différents groupes fonctionnels.
Substitution : Le groupe méthyle à la 9ème position peut être substitué par d'autres groupes en utilisant des réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium et les nucléophiles pour les réactions de substitution . Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à la 9ème position .
Applications de la recherche scientifique
La 9-Méthyl-1-oxaspiro[5.5]undécan-2-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément de base dans la synthèse de composés spirocycliques plus complexes.
Biologie : La structure unique du composé en fait un sujet d'intérêt dans les études relatives aux interactions moléculaires et à l'activité biologique.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 9-Méthyl-1-oxaspiro[5.5]undécan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure spirocyclique lui permet de s'insérer dans des sites de liaison uniques sur les protéines et les enzymes, ce qui peut moduler leur activité . Cette interaction peut entraîner divers effets biologiques, en fonction de la cible et du contexte de l'étude.
Applications De Recherche Scientifique
9-Methyl-1-oxaspiro[5.5]undecan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Methyl-1-oxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-Dioxaspiro[5.5]undécan-2-one : Structure spirocyclique similaire mais avec des groupes fonctionnels différents.
1,3-Dioxane-1,3-dithiane spiranes : Contient à la fois des atomes d'oxygène et de soufre dans le cycle spirocyclique.
Unicité
La 9-Méthyl-1-oxaspiro[5.5]undécan-2-one est unique en raison de sa substitution méthylique spécifique à la 9ème position et de la présence d'un cycle oxaspiro. Cette combinaison de caractéristiques lui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés spirocycliques .
Propriétés
Numéro CAS |
94291-43-7 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
9-methyl-1-oxaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C11H18O2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13-11/h9H,2-8H2,1H3 |
Clé InChI |
FSZHMRPSWDFECE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCCC(=O)O2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




